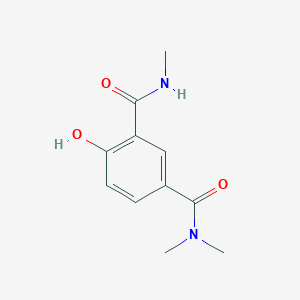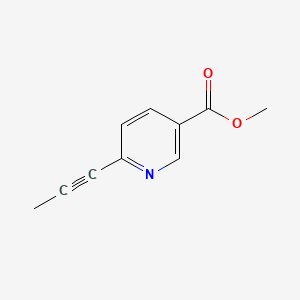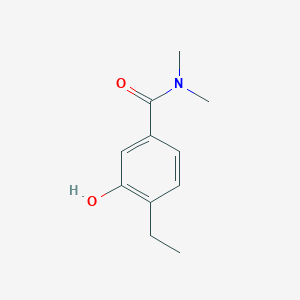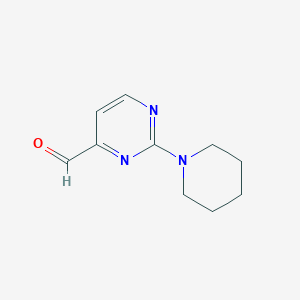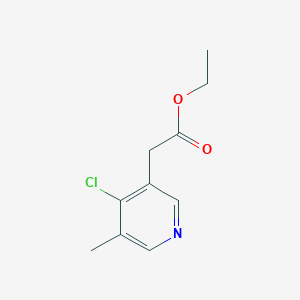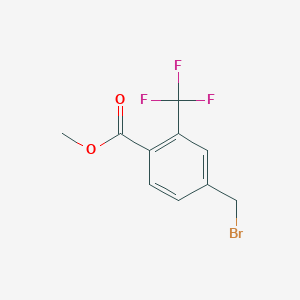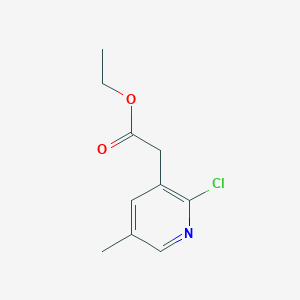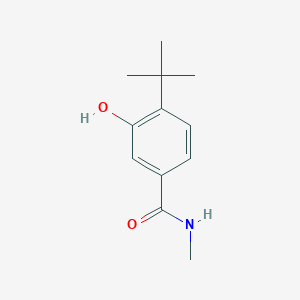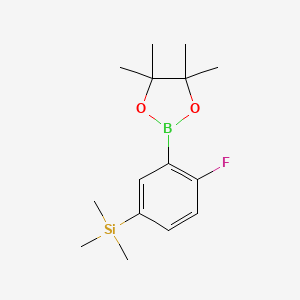
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane is a complex organic compound that features both boron and silicon atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane typically involves a multi-step process. One common method includes the reaction of 4-fluorophenylboronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process is carefully monitored to maintain the purity and quality of the final product .
化学反応の分析
Types of Reactions
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Palladium Catalysts: Used in coupling reactions, often in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions, which are valuable in pharmaceuticals and materials science.
科学的研究の応用
Chemistry
In chemistry, (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable in the creation of polymers and advanced materials .
Biology and Medicine
The compound is explored for its potential in drug discovery and development. Its unique structure allows for the modification of biologically active molecules, potentially leading to new therapeutic agents .
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in electronics and nanotechnology .
作用機序
The mechanism by which (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The boron atom in the dioxaborolane ring can coordinate with various nucleophiles, facilitating substitution and coupling reactions. The silicon atom provides stability and enhances the compound’s reactivity under specific conditions .
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane stands out due to the presence of both boron and silicon atoms. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields .
特性
分子式 |
C15H24BFO2Si |
|---|---|
分子量 |
294.25 g/mol |
IUPAC名 |
[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H24BFO2Si/c1-14(2)15(3,4)19-16(18-14)12-10-11(20(5,6)7)8-9-13(12)17/h8-10H,1-7H3 |
InChIキー |
IEXNHKSELWSVRB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[Si](C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


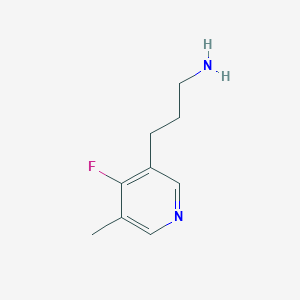
![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)
